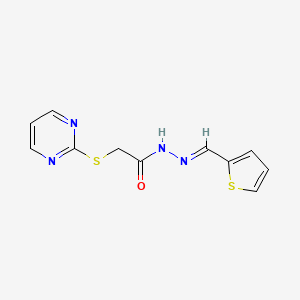

![molecular formula C18H18N2O2 B5516401 N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5516401.png)

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide, also known as BMIPP, is a radiopharmaceutical that is used for myocardial imaging. It was first developed in Japan in the 1980s and has since been widely used in clinical practice.

Applications De Recherche Scientifique

Anticonvulsant and Neuroprotective Applications

A study demonstrated that derivatives of N-(substituted benzothiazol-2-yl)amide possess significant anticonvulsant and neuroprotective effects. One compound, in particular, was highlighted for its effectiveness in reducing levels of malondialdehyde (MDA) and lactate dehydrogenase (LDH), indicating its potential as a safer and effective anticonvulsant with neuroprotective capabilities (Hassan, Khan, & Amir, 2012).

Antimicrobial Activity

A study focused on N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, synthesized via copper-catalyzed azide-alkyne cycloaddition, showcased their ability to inhibit cancer cell growth, indicating their potential as antimicrotubule agents. The study highlighted one compound with exceptionally low IC50 values against breast tumor cells, suggesting its suitability for further exploration in antimicrobial applications (Stefely et al., 2010).

Imaging and Diagnostic Applications

The development of a radiolabelled matrix metalloproteinase inhibitor for PET studies highlighted the potential of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide analogs in imaging. This application is essential for non-invasive diagnostic procedures, offering a fully automated radiosynthesis process for the compound, indicating its potential in clinical imaging studies (Wagner et al., 2011).

Aroma Applications

Research into aroma-active Strecker aldehydes from 3-oxazolines identified novel aroma precursors capable of releasing specific aldehydes upon hydrolysis. This study opens pathways for using such compounds in flavor and fragrance applications, demonstrating their ability to significantly influence aroma profiles in food and consumer products (Granvogl, Beksan, & Schieberle, 2012).

COX-2 Inhibition for Anti-inflammatory Purposes

The synthesis and evaluation of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides showcased their potential as selective COX-2 inhibitors. This research is particularly relevant for developing new anti-inflammatory agents, emphasizing the critical role of fluorine atom introduction in enhancing selectivity and potency (Hashimoto et al., 2002).

Advanced Material Applications

The study on polybenzoxazine with phenylnitrile functional groups explored the synthesis and characteristics of novel monomers for advanced material applications. This research highlights the potential of such compounds in creating materials with improved thermal stability and dynamic mechanical properties, offering new possibilities in high-performance polymers (Qi et al., 2009).

Propriétés

IUPAC Name |

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-12(2)10-17(21)19-14-7-5-6-13(11-14)18-20-15-8-3-4-9-16(15)22-18/h3-9,11-12H,10H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNAJPPVMGPFHNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5516322.png)

![N-[2-(2-chlorophenyl)ethyl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5516326.png)

![2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5516330.png)

![N'-(3,4-dimethoxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5516335.png)

![3-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-nitrobenzoate](/img/structure/B5516343.png)

![1-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}-2-naphthol](/img/structure/B5516367.png)

![2-isopropyl-9-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5516369.png)

![1-[5-(4-methoxyphenyl)-2-furoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5516392.png)

![2-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]acetamide](/img/structure/B5516396.png)

![1-[2-(1H-indol-3-yl)-1-methylethyl]-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B5516419.png)

![N'-(2,3-dimethoxybenzylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5516423.png)